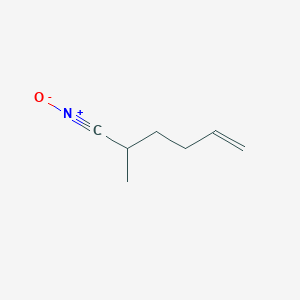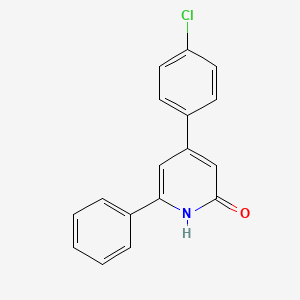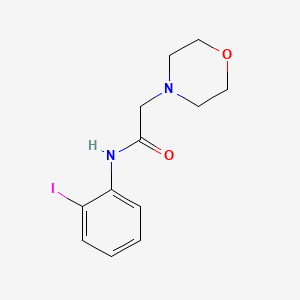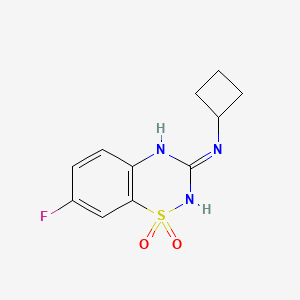
2-Methylhex-5-enenitrile oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhex-5-enenitrile oxide is an organic compound characterized by the presence of a nitrile oxide functional group attached to a hexene chain with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylhex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylhex-5-ene with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the formation of an intermediate nitroso compound, which is subsequently oxidized to form the nitrile oxide.
Another method involves the use of hydroxylamine-O-sulfonic acid (HOSA) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhex-5-enenitrile oxide undergoes various chemical reactions, including:
Oxidation: The nitrile oxide group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile oxide group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile oxide group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylhex-5-enenitrile oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methylhex-5-enenitrile oxide involves its reactivity with various molecular targets. The nitrile oxide group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the hexene chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhex-5-enenitrile: Lacks the oxide functional group, resulting in different reactivity and applications.
2-Methylhex-5-enamine: Contains an amine group instead of a nitrile oxide, leading to different chemical behavior.
2-Methylhex-5-enol:
Uniqueness
2-Methylhex-5-enenitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and enables its use in a wide range of chemical transformations and applications. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
144254-17-1 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-methylhex-5-enenitrile oxide |
InChI |
InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3 |
Clé InChI |
BIYOAZYRUZUUMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)C#[N+][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)





